![molecular formula C11H14ClNO4S B1421600 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266467-39-3](/img/structure/B1421600.png)
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid”, also known as CPMEB, is a compound that is widely studied in the field of medicinal chemistry. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is C11H14ClNO4S. Its molecular weight is 291.75 g/mol. Further structural analysis would require more specific data or experimental results.Scientific Research Applications
Environmental Science and Herbicide Research
Research focusing on the environmental behavior of phenoxy herbicides and their derivatives, including compounds with chlorophenyl groups, has been extensive. Studies like Werner et al. (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, highlighting the environmental impact and behavior of these compounds. Such research underscores the relevance of understanding the environmental dynamics of chlorophenyl-containing compounds for pollution control and agricultural practices Werner, Garratt, & Pigott, 2012.
Pharmacological Applications
Levulinic acid derivatives, as discussed by Zhang et al. (2021), demonstrate the potential of biomass-derived chemicals for drug synthesis, including cancer treatment and medical material development. Given the functional groups present in "4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid," similar applications in pharmacology might be envisioned, such as in the design of novel therapeutic agents or in drug delivery systems Zhang, Wang, Liu, Wang, Xu, & Ma, 2021.
Material Science and Chemical Modifications
The modification of biopolymers, as explored through the chemical alteration of xylan into biopolymer ethers and esters, offers insights into how specific chemical functionalities can alter material properties for various applications, including drug delivery and environmentally friendly materials. This research avenue suggests potential for "4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid" in contributing to the development of new materials with tailored properties Petzold-Welcke, Schwikal, Daus, & Heinze, 2014.
properties
IUPAC Name |
4-(4-chloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMZHDUGXKPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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